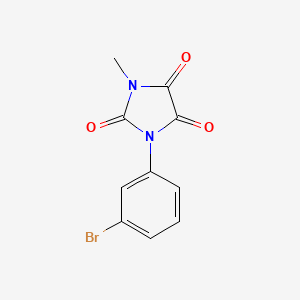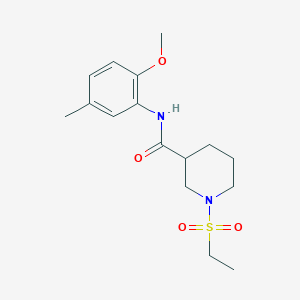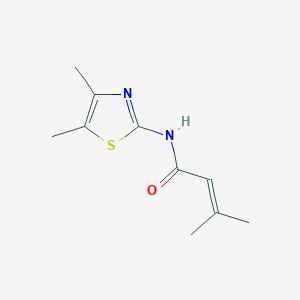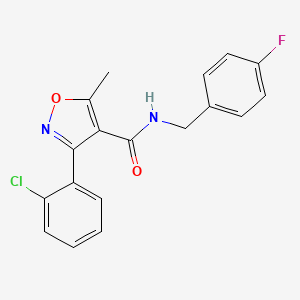
1-(3-bromophenyl)-3-methyl-2,4,5-imidazolidinetrione
Descripción general
Descripción
"1-(3-bromophenyl)-3-methyl-2,4,5-imidazolidinetrione" belongs to the class of imidazolidinetrione derivatives, which are known for their diverse range of chemical and biological activities. These compounds have been the subject of numerous studies due to their potential as intermediates in organic synthesis and their pharmacological properties.
Synthesis Analysis
The synthesis of imidazolidinetrione derivatives generally involves the reaction of urea with various aldehydes in the presence of acidic or basic catalysts. For derivatives like "1-(3-bromophenyl)-3-methyl-2,4,5-imidazolidinetrione," specific synthetic routes could involve bromination reactions, condensation with methyl isocyanate, and subsequent cyclization processes. However, the exact synthesis details for this compound would require further research into similar compounds' synthetic methodologies (Angelova et al., 2003).
Molecular Structure Analysis
The molecular structure of imidazolidinetrione derivatives is characterized by a five-membered ring containing two nitrogen atoms and an imide functionality. The presence of a 3-bromophenyl group and a methyl group would influence the compound's electronic properties and potentially its reactivity and interaction with other molecules. X-ray crystallography, NMR spectroscopy, and computational methods such as DFT could be used for detailed structural analysis (Jayashree et al., 2019).
Chemical Reactions and Properties
Imidazolidinetrione derivatives can undergo various chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution. The bromophenyl group in "1-(3-bromophenyl)-3-methyl-2,4,5-imidazolidinetrione" could undergo palladium-catalyzed cross-coupling reactions, offering a pathway to further functionalize the compound. The chemical properties of these compounds are significantly influenced by the substituents on the imidazolidinetrione ring and the presence of electron-withdrawing or donating groups (Khalafy et al., 2002).
Physical Properties Analysis
The physical properties of "1-(3-bromophenyl)-3-methyl-2,4,5-imidazolidinetrione," such as melting point, boiling point, solubility, and crystal structure, would depend on its molecular structure. The bromophenyl group is expected to increase the compound's density and molecular weight, potentially affecting its solubility in organic solvents. Detailed physical property analysis would require experimental measurements or computational predictions based on similar compounds (Iyengar et al., 2005).
Chemical Properties Analysis
The chemical reactivity of "1-(3-bromophenyl)-3-methyl-2,4,5-imidazolidinetrione" would be influenced by the electron-withdrawing effect of the bromophenyl group and the electron-donating effect of the methyl group. These effects could alter the compound's acidity/basicity, nucleophilicity, and electrophilicity, affecting its participation in chemical reactions. Studies on similar compounds can provide insights into the chemical behavior and potential reactivity patterns of this compound (Zhou Zhong-gao, 2011).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-methylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-12-8(14)9(15)13(10(12)16)7-4-2-3-6(11)5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGXESTBGFLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-methoxy-4-[2-(3-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4544683.png)
![6-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4544692.png)
![N-[3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4544703.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4544705.png)
![2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4544712.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-nitrophenyl)acrylamide](/img/structure/B4544719.png)

![1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4544745.png)

![ethyl 1-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4544760.png)
![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544783.png)
![2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)